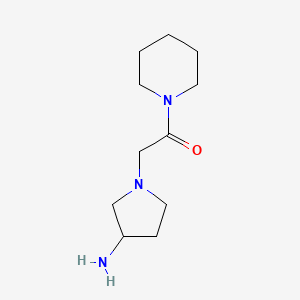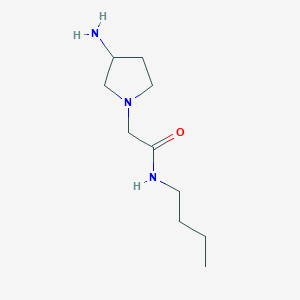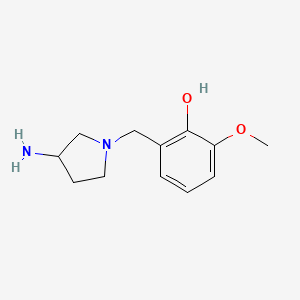
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one
説明
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one (APPE) is an organic compound belonging to the class of piperidines. It is a synthetic compound that has a wide range of applications in the pharmaceutical and research industries. APPE has been studied extensively in the past few decades due to its unique structure and its ability to interact with various biological targets. It has been used as a ligand in drug design, as a substrate in enzymatic reactions, and as a tool in cell-signaling studies.
科学的研究の応用
Applications in Dipeptidyl Peptidase IV Inhibition
Research indicates that compounds structurally similar to 2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one are studied for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV is a validated target for type 2 diabetes mellitus treatment, with inhibitors aiming to prevent the degradation of incretin molecules, thus promoting insulin secretion. The pursuit for new DPP IV inhibitors remains active, focusing on molecules that can selectively inhibit the protease without affecting other substrates or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Role in Cytochrome P450 Isoform Inhibition
Another study delves into the role of specific inhibitors, including piperidine derivatives, in the selective inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. This research is crucial for understanding drug-drug interactions and the metabolism of pharmaceuticals, offering insights into the development of safer drug candidates by mitigating adverse metabolic interactions (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Synthesis of Spiropiperidines
Spiropiperidines, which can be synthesized from compounds including the piperidine moiety, have garnered interest in drug discovery due to their three-dimensional chemical space. These compounds have been explored for their potential applications in drug discovery projects, highlighting the significance of piperidine and its derivatives in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, closely related in structural motif to the target compound, have been reviewed for their therapeutic uses across a spectrum of activities including antipsychotic, antihistamine, antidepressant, and anticancer properties. This review emphasizes the versatile role of piperazine derivatives in the rational design of drugs, indicating the potential of similar compounds in diverse therapeutic areas (Rathi, Syed, Shin, & Patel, 2016).
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c12-10-4-7-13(8-10)9-11(15)14-5-2-1-3-6-14/h10H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCVMMWLLNKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)



![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468064.png)
![[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468066.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)
![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B1468075.png)
![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)